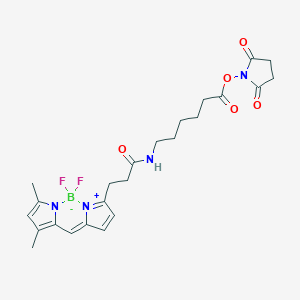

BODIPY FL-X

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWACOFBGFAKYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514883 | |

| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217190-09-5 | |

| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to BODIPY® FL-X: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BODIPY® FL-X, focusing on its core spectral properties, experimental applications, and the methodologies required for its successful implementation in research settings. BODIPY® FL-X is a bright, green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2][3] These characteristics, combined with its narrow emission bandwidth, make it an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][4]

Core Spectroscopic and Photophysical Properties

BODIPY® FL-X exhibits exceptional photostability and a high extinction coefficient, contributing to its bright fluorescent signal.[2][5] Its spectral characteristics are well-suited for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2][4] The dye's hydrophobic nature also makes it ideal for staining lipids, membranes, and other lipophilic structures.[2][3] A key feature of some BODIPY® FL-X variants is the inclusion of a seven-atom aminohexanoyl spacer ('X') that separates the fluorophore from its conjugation site, which can reduce potential interactions with the labeled biomolecule.[4]

| Property | Value | References |

| Excitation Maximum (λex) | ~504 nm | [1][4] |

| Emission Maximum (λem) | ~510 nm | [1][4] |

| Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [4] |

| Typical Excited-State Lifetime | ≥ 5 nanoseconds | [2][4] |

| Recommended Laser Line | 488 nm | [6] |

| Common Filter Set | FITC | [6] |

| Molecular Weight (NHS Ester) | 502.32 g/mol | [4] |

Experimental Protocols

The following sections detail standardized protocols for the use of BODIPY® FL-X in common laboratory applications, particularly focusing on the amine-reactive N-hydroxysuccinimide (NHS) ester form for bioconjugation.

BODIPY® FL-X NHS ester is a popular reagent for labeling primary amines on proteins and peptides.[2][4] The following protocol is a general guideline for labeling IgG antibodies and can be adapted for other proteins.

Materials:

-

BODIPY® FL-X NHS Ester

-

High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

Protein sample (2-10 mg/mL for optimal labeling) in an amine-free buffer (e.g., PBS)[7]

-

0.1-0.2 M Sodium bicarbonate buffer, pH 8.3[4]

-

Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[7] The recommended protein concentration is between 2-10 mg/mL to maintain high labeling efficiency.[7]

-

Prepare Dye Stock Solution: Dissolve the BODIPY® FL-X NHS ester in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.[7][8]

-

Initiate Labeling Reaction: Add the dye stock solution to the protein solution. A molar ratio of approximately 10:1 (dye to protein) is often a good starting point.[7] The reaction should be carried out in a sodium bicarbonate buffer (pH 8.3-8.5) for 1 hour at room temperature, with protection from light.[4][7][8]

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[6][7]

-

Determine Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectroscopy.[6]

BODIPY dyes are frequently used to visualize neutral lipid droplets within cells.[9][]

Materials:

-

Cultured cells on coverslips or appropriate imaging plates

-

BODIPY® 493/503 stock solution (e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if required

Procedure:

-

Prepare Staining Solution: Dilute the BODIPY® stock solution in PBS or serum-free medium to a final working concentration of 1-2 µM.[9][][11]

-

Cell Preparation: Wash the cells with PBS to remove culture medium.[9][11]

-

Staining: Add the BODIPY® working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9][][11]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate background fluorescence from unbound dye.[9][][11]

-

(Optional) Fixation: If fixation is required, incubate cells with 4% PFA for 30 minutes at room temperature, followed by several washes with PBS.[9][11]

-

Imaging: The cells are now ready for visualization using a fluorescence microscope with a standard FITC filter set.[]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways involving BODIPY® FL-X.

Caption: Workflow for covalent labeling of proteins with BODIPY® FL-X NHS ester.

Caption: Experimental workflow for staining cellular lipid droplets with BODIPY® dye.

Caption: Conceptual diagram of tracking a BODIPY-labeled ligand through endocytosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abpbio.com [abpbio.com]

- 3. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. biodye.com [biodye.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY FL-X: A Comprehensive Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of BODIPY FL-X, a versatile green-fluorescent dye. Known for its exceptional brightness and stability, BODIPY FL-X has become an indispensable tool in various life science applications, from cellular imaging to high-throughput screening. This document details its quantitative spectral characteristics, provides comprehensive experimental protocols for their measurement, and illustrates key processes through clear diagrams.

Core Photophysical Properties of BODIPY FL-X

BODIPY FL-X is characterized by its bright, green fluorescence, which is largely insensitive to environmental factors such as pH and solvent polarity.[1][2][3] Its unique hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2][3] The key photophysical parameters are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~504 nm | Similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1][2] |

| Emission Maximum (λem) | ~510 nm | Exhibits a characteristically narrow emission bandwidth.[1][2] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption.[2] |

| Fluorescence Quantum Yield (Φ) | High (approaching 1.0) | Contributes to its exceptional brightness.[2][4] |

| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | Relatively long lifetime, beneficial for fluorescence polarization assays.[2][3][5] |

| Stokes Shift | ~6 nm | The small difference between excitation and emission peaks. |

Key Features and Advantages

-

High Brightness and Photostability: BODIPY FL-X exhibits a high extinction coefficient and a near-perfect quantum yield, resulting in intense fluorescence signals that are resistant to photobleaching.[][][8]

-

Environmental Insensitivity: Its fluorescence is minimally affected by changes in pH or the polarity of the solvent, ensuring stable and predictable performance in various experimental conditions.[1][2][4]

-

Long Fluorescence Lifetime: The relatively long excited-state lifetime (typically 5 ns or longer) makes it an ideal fluorophore for fluorescence polarization-based assays, which are crucial in drug discovery for studying molecular interactions.[2][3][9]

-

Suitability for Lipophilic Environments: Unlike water-soluble dyes like FITC, the hydrophobic characteristics of BODIPY FL-X make it excellent for labeling and visualizing lipids and cell membranes.[2][3]

-

Two-Photon Excitation: The dye possesses a large two-photon cross-section, enabling its use in multiphoton excitation microscopy for deep-tissue imaging with reduced phototoxicity.[2][3][5]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable quantitative data. The following sections describe methodologies for measuring core photophysical properties and for a common labeling application.

Measurement of Fluorescence Spectra and Intensity

This protocol outlines the general method for determining the fluorescence excitation and emission spectra of BODIPY FL-X in a solution.

Objective: To determine the excitation and emission maxima and relative fluorescence intensity.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, DMSO, or phosphate-buffered saline)

-

BODIPY FL-X dye stock solution

Procedure:

-

Sample Preparation: Prepare a dilute solution of BODIPY FL-X in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.05 at the excitation maximum).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~510 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).

-

The peak of the resulting spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex (~504 nm).

-

Scan a range of emission wavelengths (e.g., 480 nm to 650 nm).

-

The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis: Plot fluorescence intensity against wavelength to visualize the spectra and identify the maxima.

Protein Labeling with BODIPY FL-X NHS Ester

The succinimidyl ester (NHS ester) derivative of BODIPY FL-X is a popular choice for covalently labeling proteins and other molecules containing primary amines.[2][5]

Objective: To conjugate BODIPY FL-X NHS ester to a protein.

Materials:

-

BODIPY FL-X NHS Ester

-

High-quality anhydrous DMF or DMSO

-

Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Dye Stock: Dissolve the BODIPY FL-X NHS ester in DMF or DMSO to a concentration of ~10 mg/mL immediately before use.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.

-

Conjugation Reaction:

-

While stirring, slowly add a calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Purification: Separate the labeled protein conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the BODIPY FL-X-labeled protein.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~504 nm (for BODIPY FL-X).

Applications in Drug Development and Research

The robust photophysical properties of BODIPY FL-X make it a valuable tool in modern research and drug discovery.

-

Bioimaging: Its high quantum yield and photostability are ideal for high-resolution fluorescence microscopy of cellular components, particularly lipids and membranes.[][]

-

Fluorescence Polarization (FP) Assays: The long fluorescence lifetime of BODIPY FL-X is a significant advantage in FP-based assays, which are widely used in high-throughput screening to study protein-ligand interactions and enzyme activity.[2][9]

-

Drug Delivery: BODIPY dyes can be conjugated to drugs to monitor their uptake, distribution, and release within cells, aiding in the optimization of drug delivery systems.[][12]

-

Flow Cytometry: The bright fluorescence and narrow emission spectrum allow for clear signal detection in flow cytometry for cell labeling and analysis.[]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 3. BODIPY FL Dye | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. abpbio.com [abpbio.com]

- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BODIPY FL-X: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BODIPY FL-X, detailing its chemical structure, photophysical properties, and common applications in biological research. The information is presented to be a valuable resource for scientists utilizing this versatile fluorophore in their experimental designs.

Core Properties and Chemical Structure

BODIPY FL-X is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family. These dyes are known for their exceptional photophysical characteristics, including high fluorescence quantum yields and sharp emission peaks. The "FL" designation indicates its fluorescein-like spectral properties, while the "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore core from its reactive group. This spacer minimizes potential interactions between the dye and the biomolecule to which it is conjugated.[1]

The most common reactive form of BODIPY FL-X is the N-hydroxysuccinimidyl (NHS) ester, also known as a succinimidyl ester (SE). This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3]

Chemical Structure of BODIPY FL-X, Succinimidyl Ester:

Caption: General structure of BODIPY FL-X, SE.

Quantitative Data Summary

The key photophysical and chemical properties of BODIPY FL-X are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Wavelength (λex) | 504 nm | [2][3] |

| Emission Wavelength (λem) | 510 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 85,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | High (approaching 1.0 in some solvents) | [1][4][5] |

| Molecular Weight (Succinimidyl Ester) | 502.32 g/mol | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [3] |

| Reactivity | Primary amines | [3] |

| Solubility | DMSO, DMF | [3] |

Experimental Protocols

BODIPY FL-X, SE is a versatile tool for fluorescently labeling a wide range of biomolecules. Below are detailed methodologies for common experimental procedures.

Protein Labeling with BODIPY FL-X, SE

This protocol outlines the steps for conjugating BODIPY FL-X, SE to a purified protein, such as an antibody.

Materials:

-

BODIPY FL-X, SE

-

Anhydrous dimethylsulfoxide (DMSO)

-

Purified protein (e.g., IgG antibody) at 1-2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

1 M Sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing (10k MWCO)

-

Amine-free buffer for purification (e.g., PBS)

Procedure:

-

Prepare the Dye Stock Solution: Dissolve BODIPY FL-X, SE in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS overnight at 4°C. Adjust the protein concentration to 1-2 mg/mL.

-

Reaction Setup:

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

-

Add the BODIPY FL-X, SE stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.

-

-

Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

-

Purification of the Conjugate:

-

Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated size-exclusion column. Elute with PBS. The first colored fraction to elute will be the labeled protein. The second colored fraction will be the unconjugated dye.

-

Dialysis: Alternatively, transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.

-

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 504 nm (for BODIPY FL-X).

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a BODIPY FL-X-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cultured cells.

Materials:

-

Cultured cells grown on coverslips or in imaging-grade plates

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target of interest)

-

BODIPY FL-X-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash the cells three times with PBS.

-

Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the BODIPY FL-X-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY FL-X (excitation ~490-505 nm, emission ~510-530 nm).

-

Visualization of Experimental Workflows

Proteasome Activity Profiling using a BODIPY FL-based Activity Probe

BODIPY FL can be incorporated into activity-based probes (ABPs) to visualize and quantify the activity of specific enzymes within a complex biological sample. One such application is the profiling of proteasome activity. The following diagram illustrates a typical workflow for this experiment.

Caption: Workflow for proteasome activity profiling.

References

- 1. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 3. abpbio.com [abpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Application of BODIPY™ FL-X in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ FL-X is a versatile and robust green-fluorescent dye widely employed in biological research and drug discovery. Characterized by its bright signal, high photostability, and relative insensitivity to environmental factors like pH, it has become a preferred alternative to traditional fluorophores such as fluorescein (B123965) (FITC). The "FL" designation indicates its fluorescein-like spectral properties, while the "X" refers to a seven-atom aminohexanoyl spacer. This spacer separates the BODIPY FL fluorophore from a reactive group, minimizing potential steric hindrance and interaction with the conjugated biomolecule.[1]

The most prevalent form, BODIPY™ FL-X NHS Ester (or succinimidyl ester), is designed to covalently label primary amines on proteins, antibodies, amine-modified oligonucleotides, and other molecules.[1][2][3] This stable conjugation is fundamental to its broad utility in a variety of advanced research applications.

Core Spectroscopic and Physical Properties

The exceptional photophysical characteristics of BODIPY™ FL-X make it a powerful tool for sensitive detection and quantification. Its properties are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~502-504 nm | [1][4][5] |

| Emission Maximum (λem) | ~510-512 nm | [1][4][5][6] |

| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [1][7] |

| Fluorescence Lifetime | > 5 nanoseconds | [1][2][3][8][9] |

| Recommended Solvents | DMSO, DMF | [3][5] |

| Reactive Target | Primary Amines (R-NH₂) | [1][2][3] |

Primary Research Applications

BODIPY™ FL-X is leveraged across multiple domains of life science research, primarily for covalent labeling, interaction analysis, and cellular imaging.

Fluorescence Polarization (FP) Assays

One of the most powerful applications of BODIPY™ FL-X is in fluorescence polarization (FP) assays. FP is a homogeneous technique used to study molecular binding events in real-time, making it ideal for high-throughput screening (HTS) of potential drug candidates.

The principle relies on the rate of molecular rotation. A small, fluorescently labeled molecule (the tracer, e.g., a peptide labeled with BODIPY FL-X) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light. Upon binding to a larger molecule (e.g., a receptor protein), the tumbling of the complex slows dramatically. This reduced rotation results in a higher degree of polarization in the emitted light.[8]

BODIPY™ FL-X is particularly well-suited for FP assays due to its relatively long fluorescence lifetime (>5 ns), which provides a larger time window for molecular rotation to be observed, leading to more sensitive and robust measurements.[1][3][8][9]

A common application is a competitive binding assay, where a candidate compound competes with the BODIPY-labeled tracer for the same binding site on a receptor. A successful competitor displaces the tracer, causing a decrease in fluorescence polarization.

This protocol is adapted from a method for screening kinase inhibitors using a BODIPY FL-labeled ATP analog.[10]

-

Reagent Preparation :

-

Assay Buffer : 0.01 M phosphate-buffered saline (PBS), pH 7.4, containing 2 mM MgCl₂.

-

Tracer Stock : Prepare a 10 µM stock solution of BODIPY™ FL ATP-γ-S in anhydrous DMSO.

-

Enzyme Stock : Prepare a stock solution of the target kinase (e.g., Protein Kinase A) in an appropriate buffer.

-

Inhibitor Stock : Prepare serial dilutions of the test compound (inhibitor) in DMSO.

-

-

Assay Procedure (384-well format) :

-

Add 25 µL of Assay Buffer to each well of a 384-well black, flat-bottom plate.

-

Add 5 µL of the BODIPY™ FL ATP-γ-S tracer to each well to achieve a final concentration of 5 nM.[10]

-

Add 10 µL of the kinase solution to each well.

-

Add 10 µL of the test compound solution (or DMSO for control wells). The final assay volume is 50 µL.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition :

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 480 nm, emission at 535 nm).[10]

-

Data is typically expressed in millipolarization (mP) units. A decrease in mP indicates that the test compound has displaced the fluorescent ATP analog from the kinase's active site.

-

Covalent Labeling of Biomolecules for Imaging and Detection

The most fundamental use of BODIPY™ FL-X, SE is the covalent labeling of proteins, peptides, and other biomolecules. The succinimidyl ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions to form a stable amide bond.[7]

These fluorescently labeled conjugates are used in a variety of downstream applications, including:

-

Fluorescence Microscopy : Visualizing the localization and trafficking of proteins in fixed or living cells.[9]

-

Flow Cytometry : Identifying and sorting cell populations based on the expression of a target protein labeled with a BODIPY FL-X-conjugated antibody.

-

Western Blotting and Microarrays : Detecting proteins on membranes or glass slides.[11][12][13]

This protocol provides a general method for labeling proteins with BODIPY™ FL-X, SE.

-

Protein Preparation :

-

Dissolve the protein to be labeled in a buffer free of primary amines (e.g., PBS or 0.1 M sodium bicarbonate). The optimal pH for the reaction is between 7.5 and 8.5.[7]

-

Ensure the protein concentration is typically 1-10 mg/mL.

-

-

Dye Preparation :

-

Shortly before use, prepare a stock solution of BODIPY™ FL-X, SE in high-quality, anhydrous DMSO (e.g., 1-10 mg/mL).[5] Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction :

-

While stirring, slowly add a calculated amount of the dye stock solution to the protein solution. A 5- to 20-fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification :

-

Separate the labeled protein from unreacted, free dye. This is critical to prevent high background fluorescence.

-

Common methods include size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

-

-

Storage :

-

Store the purified, labeled protein conjugate according to the protein's requirements, typically at 4°C or -20°C, protected from light.[11][12][13] The addition of a carrier protein like BSA and/or glycerol (B35011) may improve stability.

-

References

- 1. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. abpbio.com [abpbio.com]

- 3. abpbio.com [abpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lifetein.com [lifetein.com]

- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. BODIPY FL Dye | Thermo Fisher Scientific - CH [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BODIPY™ FL-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 12. BODIPY™ FL-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 13. BODIPY™ FL-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

An In-depth Technical Guide to the Quantum Yield and Brightness of BODIPY FL-X

This guide provides a comprehensive overview of the photophysical properties of BODIPY FL-X, a bright, green-fluorescent dye widely utilized by researchers, scientists, and drug development professionals. Its high fluorescence quantum yield and extinction coefficient make it an excellent choice for a variety of applications, including fluorescence microscopy, immunoassays, and cellular labeling.

Core Photophysical Properties

BODIPY FL-X is renowned for its exceptional brightness and photostability.[][2] It exhibits excitation and emission spectra similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[3][4][5][6] A key advantage of BODIPY dyes, including BODIPY FL-X, is that their fluorescence is relatively insensitive to changes in solvent polarity and pH.[3][5][6][7][8] This contrasts with fluorescein, which is pH-sensitive. The BODIPY FL-X structure includes a seven-atom aminohexanoyl ('X') spacer, which serves to separate the fluorophore from its conjugation target, minimizing potential interactions and quenching effects.[3]

Quantitative Data

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The key quantitative parameters for BODIPY FL-X are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~504 nm | In methanol.[7][8] |

| Emission Maximum (λem) | ~510 nm | In methanol.[7][8] |

| Molar Extinction Coefficient (ε) | >80,000 cm-1M-1 | A measure of how strongly the dye absorbs light at a given wavelength.[9][10] |

| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | Represents the efficiency of converting absorbed photons into emitted photons.[9] Some reports specify a value of 0.9.[10] |

| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | The average time the molecule stays in its excited state before returning to the ground state.[3][5] |

Experimental Protocols

Determining Fluorescence Quantum Yield (Comparative Method)

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard with a known quantum yield.[11][12] For green-emitting dyes like BODIPY FL-X, fluorescein in 0.1 M NaOH (Φ = 0.92) is a frequently used standard.[13]

Materials:

-

BODIPY FL-X sample

-

Fluorescein standard

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or 0.1 M NaOH for fluorescein)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the BODIPY FL-X sample and the fluorescein standard in the chosen solvent.

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects and self-quenching.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance value at the chosen excitation wavelength (e.g., 470 nm).[13]

-

Measure Fluorescence Emission:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

-

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the BODIPY FL-X sample and the fluorescein standard.

-

The slope of these plots represents the gradient (Grad).

-

-

Calculate Quantum Yield: The quantum yield of the BODIPY FL-X sample (ΦX) is calculated using the following equation:[13]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of BODIPY FL-X using the comparative method.

Caption: Workflow for quantum yield determination by the comparative method.

References

- 2. lumiprobe.com [lumiprobe.com]

- 3. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. BODIPY™ FL-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. abpbio.com [abpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. BODIPY | AAT Bioquest [aatbio.com]

- 11. Tuning BODIPY molecular rotors into the red: sensitivity to viscosity vs. temperature - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02954F [pubs.rsc.org]

- 12. static.horiba.com [static.horiba.com]

- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BODIPY® FL-X Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL-X succinimidyl ester is a bright, green-fluorescent dye that has become an invaluable tool for labeling proteins, antibodies, and other amine-containing biomolecules.[1][2] Its unique photophysical properties, including high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to pH and solvent polarity, make it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1][3] This technical guide provides a comprehensive overview of BODIPY® FL-X succinimidyl ester, including its core properties, detailed experimental protocols, and applications in biological research and drug development.

The BODIPY® FL core structure is a boron-dipyrromethene complex, which imparts exceptional brightness and photostability.[4] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester reactive group.[1][] This spacer minimizes potential interactions between the dye and the biomolecule, preserving the biological activity of the labeled molecule.[1][] The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins and other molecules to form stable covalent amide bonds.[1][6]

Core Properties and Specifications

The exceptional characteristics of BODIPY® FL-X succinimidyl ester make it suitable for a wide range of fluorescence-based applications.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉BF₂N₄O₄ | N/A |

| Molecular Weight | 502.32 g/mol | [1] |

| Reactive Group | Succinimidyl Ester (SE) | [1] |

| Reactivity | Primary amines | [1] |

| Solubility | DMSO, DMF | [3] |

| Storage Conditions | -20°C, protect from light | [2][] |

Spectral Characteristics

| Property | Value | Reference |

| Excitation Maximum (λex) | 504 nm | [1][8][9] |

| Emission Maximum (λem) | 510 nm | [1][2][8][9] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield | High | [1][2][8] |

| Excited-State Lifetime | ≥ 5 nanoseconds | [1][3][10] |

Experimental Protocols

Protein Labeling with BODIPY® FL-X Succinimidyl Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with BODIPY® FL-X succinimidyl ester. The optimal labeling conditions may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer)

-

BODIPY® FL-X succinimidyl ester

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the BODIPY® FL-X succinimidyl ester in DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

While vortexing, slowly add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein for labeling should be determined experimentally, but a starting point of 10-20 moles of dye per mole of protein is recommended.[1]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

-

The first colored band to elute is the BODIPY® FL-X labeled protein. The second, slower-moving band is the free dye.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 504 nm (for the dye).

-

The following formula can be used to calculate the DOL: DOL = (A₅₀₄ × Molar extinction coefficient of protein) / ((A₂₈₀ - (A₅₀₄ × CF₂₈₀)) × Molar extinction coefficient of dye) Where:

- A₅₀₄ and A₂₈₀ are the absorbances at 504 nm and 280 nm, respectively.

- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for BODIPY FL).

-

Visualization and Analysis

BODIPY® FL-X labeled proteins can be visualized and analyzed using various fluorescence-based techniques:

-

Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within fixed or live cells.

-

Flow Cytometry: Quantify the expression of cell surface or intracellular proteins by staining cells with a labeled antibody.

-

Fluorescence Polarization Assays: The relatively long excited-state lifetime of BODIPY® FL-X makes it suitable for studying molecular interactions.[1][3][10]

Visualizations

Chemical Reaction

Caption: Covalent labeling of a protein with BODIPY® FL-X succinimidyl ester.

Experimental Workflow

Caption: A streamlined workflow for labeling and subsequent analysis.

Cellular Application: Receptor Internalization

Caption: Visualizing receptor-mediated endocytosis using a fluorescent ligand.

Applications in Research and Drug Development

The versatility of BODIPY® FL-X succinimidyl ester makes it a powerful tool in various scientific disciplines.

-

Cellular Imaging: Its brightness and photostability are ideal for high-resolution fluorescence microscopy, enabling the visualization of protein localization, trafficking, and dynamics within live or fixed cells.[6][11]

-

Flow Cytometry: Labeled antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

-

Drug Discovery and Development: BODIPY® FL-X can be conjugated to drug candidates to study their cellular uptake, distribution, and mechanism of action. This is crucial for optimizing drug delivery systems and understanding pharmacokinetics at the cellular level.

-

Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed with BODIPY® FL-X labeled proteins to study their interactions with other molecules in real-time.

-

High-Throughput Screening: The robust fluorescence signal and low background make it suitable for developing fluorescence-based assays for high-throughput screening of compound libraries.

Conclusion

BODIPY® FL-X succinimidyl ester offers a powerful combination of brightness, photostability, and reactivity, making it an exceptional fluorescent probe for labeling biomolecules. Its utility spans from fundamental cell biology research to the applied fields of drug discovery and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the capabilities of this versatile fluorophore in their experimental endeavors.

References

- 1. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. abpbio.com [abpbio.com]

- 3. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. BODIPY™ FL-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 8. environmental-expert.com [environmental-expert.com]

- 9. abpbio.com [abpbio.com]

- 10. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 11. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY FL-X: A Comprehensive Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of BODIPY FL-X, a versatile fluorescent dye. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and logical workflows to facilitate its effective use in various applications.

Core Properties of BODIPY FL-X

BODIPY FL-X is a bright, green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to pH changes. Its unique hydrophobic properties make it an excellent candidate for staining lipids, membranes, and other lipophilic structures within cells. The succinimidyl ester (SE) functional group allows for covalent coupling to primary amines on proteins and other biomolecules.

Quantitative Solubility Data

The solubility of BODIPY FL-X is a critical factor for its application in biological assays and labeling protocols. While it exhibits excellent solubility in several organic solvents, it is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data for BODIPY FL-X and its closely related derivatives.

| Solvent | BODIPY FL-X Succinimidyl Ester (SE) | BODIPY FL (Carboxylic Acid) | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | 83.33 mg/mL (165.89 mM) | ~100 mg/mL (342.36 mM)[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. |

| Dimethylformamide (DMF) | Soluble[2][3] | Good solubility | Typically used for creating stock solutions for protein conjugation reactions.[3] |

| Methanol | Soluble[4] | Good solubility | BODIPY dyes are generally soluble in methanol. |

| Ethanol | Good solubility | 61% fluorescence quantum yield observed in ethanol, implying good solubility.[5] | BODIPY dyes are generally soluble in ethanol. |

| Dichloromethane (DCM) | Good solubility | 68% fluorescence quantum yield observed in methylene (B1212753) chloride, implying good solubility.[5] | BODIPY dyes are generally soluble in chlorinated solvents. |

| Chloroform | Good solubility | High-fluorescence yields observed in chloroform, implying good solubility. | BODIPY dyes are generally soluble in chlorinated solvents. |

| Water | Sparingly soluble | Very low solubility[6] | BODIPY dyes are known for their hydrophobic nature and poor water solubility.[3][6] |

Experimental Protocols

Preparation of a Concentrated Stock Solution

A standard laboratory protocol for preparing a stock solution of BODIPY FL-X SE involves dissolving it in an anhydrous organic solvent.

Materials:

-

BODIPY FL-X SE powder

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Bring the vial of BODIPY FL-X SE powder to room temperature before opening to prevent moisture condensation.

-

Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 10 mg/mL).

-

Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

-

If the dye does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Staining Cells with BODIPY FL-X

This protocol outlines a general workflow for staining live cells with BODIPY FL-X. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

-

BODIPY FL-X stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Live cells plated on a suitable imaging dish or slide

Procedure:

-

Prepare the Staining Solution: Dilute the BODIPY FL-X stock solution in serum-free cell culture medium or PBS to a final working concentration typically ranging from 0.1 to 2 µM.

-

Cell Preparation: Aspirate the existing cell culture medium from the cells.

-

Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove excess dye.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission maxima ~504/510 nm).

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a fluorescent dye like BODIPY FL-X in various solvents.

This diagram outlines the sequential steps from preparation to the final assessment of solubility. It provides a logical flow for systematically testing the dissolution of BODIPY FL-X in different solvents.

References

- 1. BODIPY-FL | TargetMol [targetmol.com]

- 2. abpbio.com [abpbio.com]

- 3. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BODIPY FL-X Dye: A Comprehensive Technical Guide for Cellular and Molecular Analysis

For Researchers, Scientists, and Drug Development Professionals

BODIPY FL-X is a bright, green-fluorescent dye renowned for its exceptional photophysical properties and versatility in biological research. Its unique characteristics make it a valuable tool for labeling a wide array of biomolecules, enabling detailed investigation of cellular structures and processes. This guide provides an in-depth overview of BODIPY FL-X, including its core characteristics, quantitative data, detailed experimental protocols, and visual representations of its underlying principles and applications.

Core Characteristics of BODIPY FL-X Dye

BODIPY FL-X is a derivative of the BODIPY (boron-dipyrromethene) fluorophore. It exhibits bright, green fluorescence with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1][2] Key features that distinguish BODIPY FL-X include its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to changes in solvent polarity and pH.[1][2][3]

Unlike highly water-soluble fluorophores, BODIPY dyes possess unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds.[1][2] The "X" in BODIPY FL-X refers to a seven-atom aminohexanoyl spacer.[1][2][4] This spacer separates the fluorophore from its conjugation site, which can help to reduce the potential for interaction between the dye and the biomolecule it is labeling.[1][2][4]

BODIPY FL-X also has a relatively long excited-state lifetime (typically 5 nanoseconds or longer), which is advantageous for fluorescence polarization-based assays.[1][2][5] Furthermore, it possesses a large two-photon cross-section, making it suitable for multiphoton excitation microscopy.[1][2][5]

The most common reactive form of this dye is the NHS (N-hydroxysuccinimidyl) ester, which readily reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable covalent bonds.[1][2] The resulting conjugates exhibit bright fluorescence and narrow emission bandwidths.[1][2]

Quantitative Data

The photophysical properties of BODIPY FL-X are summarized in the table below for easy comparison.

| Property | Value | References |

| Excitation Maximum (λex) | ~504 nm | [1][3][6] |

| Emission Maximum (λem) | ~510 nm | [1][3][6] |

| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield | High (approaching 1.0 in some cases) | [1][2][3][7] |

| Excited-State Lifetime | ≥ 5 nanoseconds | [1][2][5] |

| Molecular Weight (NHS Ester) | 502.32 g/mol | [1] |

Visualizing the Fundamentals and Workflow

To better understand the principles behind fluorescence and the application of BODIPY FL-X, the following diagrams illustrate key concepts and processes.

Caption: Jablonski diagram illustrating the process of fluorescence.

Caption: Conjugation of BODIPY FL-X NHS ester to a primary amine on a protein.

Caption: General experimental workflow for cell staining with BODIPY FL-X.

Experimental Protocols

The following are detailed methodologies for common applications of BODIPY FL-X dye. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Proteins with BODIPY FL-X NHS Ester

This protocol describes the general procedure for conjugating BODIPY FL-X NHS ester to a protein.

Materials:

-

BODIPY FL-X NHS Ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the BODIPY FL-X NHS ester in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

While vortexing, slowly add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 (dye:protein) is common.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

-

The first colored fraction to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and 504 nm (for BODIPY FL-X).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol provides a method for visualizing neutral lipid droplets in live cells using BODIPY FL-X.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

BODIPY FL-X stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the BODIPY FL-X stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-5 µM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with PBS to remove any unbound dye.

-

-

Imaging:

-

Mount the coverslips or place the imaging dish on a fluorescence microscope.

-

Visualize the stained lipid droplets using a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).

-

Protocol 3: Immunofluorescence Staining of Cellular Targets

This protocol outlines the use of a BODIPY FL-X-conjugated secondary antibody for immunofluorescence detection.

Materials:

-

Cells cultured on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific to the target of interest

-

BODIPY FL-X-conjugated secondary antibody

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (if required for intracellular targets):

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the BODIPY FL-X-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the samples using a fluorescence microscope with an appropriate filter set for BODIPY FL-X.

-

Applications in Research and Drug Development

The unique properties of BODIPY FL-X make it suitable for a wide range of applications, including:

-

Fluorescence Microscopy: Highlighting specific proteins, lipids, or organelles within fixed or live cells.[8]

-

Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers.

-

Fluorescence Polarization Assays: Studying molecular interactions and binding events due to its long fluorescence lifetime.[1][2][5]

-

Lipid and Membrane Staining: Visualizing lipid droplets and cellular membranes due to its hydrophobic nature.[1][2]

-

Two-Photon Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.[1][2][5]

References

- 1. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. cacheby.com [cacheby.com]

- 3. amsbio.com [amsbio.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to BODIPY Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BODIPY (boron-dipyrromethene) fluorescent dyes, a versatile class of fluorophores widely utilized in biological research and drug development. We will delve into their core structure, unique photophysical properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data to facilitate their effective use in the laboratory.

Introduction: The Power of the BODIPY Core

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene, commonly known as BODIPY, represents a class of fluorescent dyes renowned for their exceptional photophysical properties.[][2] These dyes are characterized by high fluorescence quantum yields that are often insensitive to the polarity of their environment, sharp absorption and emission peaks, high photostability, and tunable spectral properties.[][][4] Their core structure, a boron-dipyrromethene complex, provides a rigid and planar scaffold that minimizes non-radiative energy loss, resulting in bright fluorescence.[]

The versatility of BODIPY dyes stems from the numerous sites on their core structure that can be chemically modified.[] These modifications allow for the fine-tuning of their spectral properties, shifting their emission from green to the near-infrared (NIR) region, and for the introduction of functional groups for conjugation to biomolecules such as proteins, nucleic acids, and lipids.[][6] This adaptability makes them invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, bio-sensing, and as labels in drug delivery systems.[][][]

Key Advantages of BODIPY Dyes:

-

High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments.[][4]

-

Sharp Absorption and Emission Spectra: Leads to brighter signals and reduced spectral overlap in multicolor imaging.[][]

-

High Photostability: Resistant to photobleaching, allowing for long-term imaging experiments.[][9]

-

Environmental Insensitivity: Their fluorescence is largely unaffected by solvent polarity and pH.[2][4]

-

Spectral Tunability: Chemical modifications can shift the emission wavelength across the visible and into the NIR spectrum.[][]

-

Chemical Versatility: The core can be easily functionalized for specific targeting and applications.[][]

The BODIPY Core Structure and Its Properties

The fundamental structure of BODIPY is a dipyrromethene ligand complexed with a BF₂ unit.[] This core is largely responsible for its favorable photophysical properties. The numbering convention for the BODIPY core, indicating sites for substitution, is shown in the diagram below. Modifications at positions 1, 3, 5, and 7 can be used to alter the dye's spectral properties and attach functional groups, while substitution at the meso-position (position 8) is a common strategy for creating probes and sensors.[]

Caption: The core chemical structure of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY).

One of the defining features of many BODIPY dyes is their small Stokes shift, which is the difference between the absorption and emission maxima.[] While this contributes to their brightness, it can also lead to self-absorption at high concentrations.[] However, strategies such as introducing push-pull electronic groups can increase the Stokes shift for specific applications.[]

Quantitative Data: Photophysical Properties of Common BODIPY Dyes

The spectral properties of BODIPY dyes can be precisely tuned through chemical modifications. The following table summarizes the key photophysical properties of several common BODIPY derivatives in methanol, illustrating the effect of different substituents on their absorption and emission characteristics.

| BODIPY Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Unsubstituted BODIPY | 503 | 512 | ~80,000 | ~0.90 | 7.2[][4] |

| BODIPY FL | 503 | 512 | >80,000 | 0.90 | ~5.7[10][11] |

| BODIPY 493/503 | 493 | 503 | ~84,000 | ~0.90 | - |

| BODIPY TMR | 542 | 574 | ~90,000 | 0.40 | - |

| BODIPY 581/591 | 581 | 591 | ~100,000 | ~0.90 | 5.4[10] |

| BODIPY 630/650 | 630 | 650 | ~100,000 | 0.90 | - |

| BODIPY 650/665 | 650 | 665 | ~100,000 | 0.70 | - |

Note: Values can vary depending on the solvent and conjugation state. Data compiled from multiple sources for general reference.

Experimental Protocols

General Synthesis of a BODIPY Core

The synthesis of the BODIPY core generally involves a two-step process: the formation of a dipyrromethene intermediate followed by complexation with boron trifluoride.[][]

Caption: A generalized workflow for the synthesis of the BODIPY core.

Methodology:

-

Condensation: Two equivalents of a pyrrole (B145914) derivative are condensed with one equivalent of an aldehyde or acyl chloride.[2][] This reaction is typically catalyzed by a strong acid like trifluoroacetic acid (TFA).[]

-

Oxidation: The resulting dipyrromethane intermediate is then oxidized to the corresponding dipyrromethene.[] A common oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2]

-

Boron Complexation: The dipyrromethene is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with a base, such as triethylamine (B128534) or DBU, followed by the addition of boron trifluoride diethyl etherate (BF₃·OEt₂).[] This reaction forms the stable BF₂-complex, yielding the final BODIPY dye.

-

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.

Protocol for Staining Cellular Lipid Droplets with BODIPY 493/503

BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within cellular lipid droplets.[11][]

Materials:

-

BODIPY 493/503 (Thermo Fisher Scientific, D3922 or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cells cultured on coverslips or in a multi-well plate

Methodology:

-

Prepare Stock Solution: Dissolve BODIPY 493/503 in high-quality DMSO to make a 1-5 mM stock solution.[13] Store at -20°C, protected from light.

-

Prepare Staining Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 0.5–2 µM.[13][][15] The optimal concentration may vary depending on the cell type.

-

Cell Preparation:

-

For live-cell imaging, grow cells to 70-80% confluency.[] Gently wash the cells once with warm PBS to remove residual culture medium.[]

-

For fixed-cell imaging, fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing 2-3 times with PBS.[]

-

-

Staining: Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][13][]

-

Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

-

Imaging: Mount the coverslips onto a microscope slide with an anti-fade mounting medium.[] Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).[16]

Caption: Experimental workflow for staining cellular lipid droplets with BODIPY 493/503.

BODIPY Dyes as Biosensors: Detecting Reactive Oxygen Species (ROS)

The versatility of the BODIPY scaffold allows for its use in the design of fluorescent probes that can detect specific analytes or changes in the cellular microenvironment. A common application is the detection of reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[17]

For example, a BODIPY probe can be functionalized with a ROS-sensitive moiety, such as a triphenylphosphine (B44618) group, which is selectively oxidized by species like hydroxyl radicals (•OH).[18] This oxidation event disrupts a photoinduced electron transfer (PET) process that initially quenches the BODIPY fluorescence. The removal of this quenching mechanism results in a "turn-on" fluorescence signal, indicating the presence of the target ROS.[18]

Caption: Signaling pathway for a BODIPY-based probe detecting hydroxyl radicals (•OH).

This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes highly sensitive for imaging ROS in living cells.[17][18] Similar design principles have been used to create BODIPY-based probes for other analytes like nitric oxide, peroxynitrite, and various metal ions.[11][19][20]

Conclusion

BODIPY dyes represent a powerful and versatile class of fluorophores with broad applications in research, diagnostics, and drug development. Their robust photophysical properties, combined with their synthetic tractability, allow for the rational design of probes and labels for a multitude of biological targets and processes. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the potential of BODIPY dyes in their scientific endeavors.

References

- 2. pubs.acs.org [pubs.acs.org]

- 4. BODIPY - Wikipedia [en.wikipedia.org]

- 6. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. BODIPY | AAT Bioquest [aatbio.com]

- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A sensitive BODIPY-based fluorescent probe for detecting endogenous hydroxyl radicals in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BODIPY® FL-X Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL-X, succinimidyl ester (SE), is a bright, green-fluorescent dye used for the covalent labeling of proteins and other biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[][4][5] The dye is characterized by its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to changes in pH and solvent polarity.[][6][7] These properties, along with its relatively long excited-state lifetime, make BODIPY® FL-X an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][6][7] This document provides a detailed protocol for the labeling of proteins with BODIPY® FL-X SE.

Chemical Reaction

The labeling reaction involves the acylation of a primary amine on the protein by the N-hydroxysuccinimidyl ester of BODIPY® FL-X. This results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the protein, and the release of N-hydroxysuccinimide (NHS).

Caption: Covalent labeling of a protein with BODIPY® FL-X SE.

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum (λex) | ~504 nm | [1][2] |

| Emission Maximum (λem) | ~510 nm | [1][2] |

| Molar Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 502.32 g/mol | [1] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |

| Reactivity | Primary amines | [1][6][7] |

| Recommended Protein Concentration | 2-10 mg/mL | [8] |

| Recommended Molar Ratio (Dye:Protein) | ~10:1 | [8] |

| Recommended Reaction pH | 8.5 ± 0.5 | [8] |

Experimental Protocol

This protocol is a general guideline for labeling proteins with BODIPY® FL-X SE. Optimal conditions may vary depending on the specific protein and application.

Materials

-

BODIPY® FL-X SE (e.g., Thermo Fisher Scientific Cat# D6102)

-

Protein of interest

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. Crucially, the buffer must be free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye. [8]

-

Anhydrous dimethylsulfoxide (DMSO)

-

Purification column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

-

Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

Caption: Workflow for labeling proteins with BODIPY® FL-X SE.

Step-by-Step Procedure

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the BODIPY® FL-X SE in anhydrous DMSO to a concentration of 10 mM.[8]

-

-

Perform the Labeling Reaction:

-

Purify the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a desalting column or by dialysis.

-

For desalting column: Equilibrate the column with PBS, pH 7.4. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. Collect the eluate containing the labeled protein.[9]

-

For dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10,000 MWCO). Dialyze against PBS, pH 7.4, at 4°C with several buffer changes over 24 hours.[9]

-

-

Determine the Degree of Labeling (Optional):

-

The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the labeled protein solution at 280 nm (for the protein) and at ~504 nm (for BODIPY® FL-X).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

-

Storage:

-

Store the labeled protein under appropriate conditions for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Applications

BODIPY® FL-X labeled proteins are versatile tools for a wide range of biological research and drug development applications, including:

-

Fluorescence Microscopy: Visualize the localization and dynamics of proteins in live or fixed cells.

-

Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled protein.

-

Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens.

-

Fluorescence Polarization Assays: Study protein-protein and protein-ligand interactions.[1][6][7]

-

Live-Cell Imaging: The cell-permeable nature of BODIPY dyes allows for the tracking of proteins in living cells.[8]

References

- 1. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. abpbio.com [abpbio.com]

- 7. abpbio.com [abpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Conjugating BODIPY™ FL-X to Antibodies

For Researchers, Scientists, and Drug Development Professionals